6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid is an organic compound with significant importance in various fields of scientific research This compound is characterized by its unique bipyrimidine structure, which consists of two pyrimidine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxo-pyridazine-3-carboxylic acid, which is then reacted with bromine to yield the desired compound . The reaction conditions typically involve the use of solvents such as toluene, catalysts like copper acetate, and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve microbial hydroxylation of pyridine-2-carboxylic acid using specific strains of bacteria such as Alcaligenes faecalis . This method allows for regioselective hydroxylation, leading to the formation of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid on a preparative scale .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxo and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various substituted bipyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Similar structure but with a single pyridazine ring.
6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid is unique due to its bipyrimidine structure, which provides distinct chemical and biological properties compared to its monopyrimidine counterparts. This structural feature enhances its potential for diverse applications in various fields of research .
Eigenschaften
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)4-12-7(13-8)6-10-2-1-3-11-6/h1-4H,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWVNWCJVXBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.